molecular formula C21H19NO4 B8003878 (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate

(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate

Cat. No.: B8003878
M. Wt: 349.4 g/mol
InChI Key: VXKYGAALTFYPOS-WCRPCQDQSA-N
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Description

(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is a complex organic compound that features a unique structure combining a phthalimide moiety with a phenyl-substituted pentenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety is known to interact with proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known phthalimide derivative with immunomodulatory and anticancer properties.

    Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.

    Pomalidomide: Similar to thalidomide and lenalidomide, used for its anticancer properties.

Uniqueness

(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is unique due to its specific structural features, which combine the phthalimide moiety with a phenyl-substituted pentenoate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other phthalimide derivatives.

Properties

IUPAC Name

methyl (E,4S)-4-(1,3-dioxoisoindol-2-yl)-2-methyl-5-phenylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14(21(25)26-2)12-16(13-15-8-4-3-5-9-15)22-19(23)17-10-6-7-11-18(17)20(22)24/h3-12,16H,13H2,1-2H3/b14-12+/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYGAALTFYPOS-WCRPCQDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@H](CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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